2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-methoxyphenyl)acetamide
Description
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-methoxyphenyl)acetamide is a substituted acetamide derivative characterized by two distinct aromatic substituents:
- Methanesulfonamido group: Attached to a 2-chloro-5-(trifluoromethyl)phenyl ring, introducing electron-withdrawing effects (Cl, CF₃) and sulfonamide functionality.
- 4-Methoxyphenyl group: A para-methoxy-substituted phenyl ring contributing electron-donating properties.
Properties
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O4S/c1-27-13-6-4-12(5-7-13)22-16(24)10-23(28(2,25)26)15-9-11(17(19,20)21)3-8-14(15)18/h3-9H,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNRZNUINSENNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation: Synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)methanesulfonamide
Reagents :
- 2-Chloro-5-(trifluoromethyl)aniline (5.0 mL, 36.3 mmol)
- Methanesulfonyl chloride (9.48 g, 54.5 mmol)
- Dichloroethane (150 mL)
Procedure :
The aniline derivative is refluxed with methanesulfonyl chloride in dichloroethane for 48 hours. The reaction is quenched with saturated sodium bicarbonate, extracted with ethyl acetate, and purified via recrystallization (ethyl acetate/hexanes).
N-Alkylation: Synthesis of Methyl 2-(N-(2-Chloro-5-(trifluoromethyl)phenyl)methanesulfonamido)acetate
Reagents :
- N-(2-Chloro-5-(trifluoromethyl)phenyl)methanesulfonamide (7.62 g, 27.9 mmol)
- Methyl bromoacetate (7.87 mL, 83.7 mmol)
- Sodium hydride (1.67 g, 44.9 mmol, 60% dispersion)
- DMF (100 mL)
Procedure :
The sulfonamide is deprotonated with NaH in DMF at 0°C, followed by addition of methyl bromoacetate. The mixture stirs at room temperature for 3 hours, yielding the alkylated ester after aqueous workup.
Ester Hydrolysis: Synthesis of 2-(N-(2-Chloro-5-(trifluoromethyl)phenyl)methanesulfonamido)acetic Acid
Reagents :
- Crude methyl ester (9.63 g, 27.9 mmol)
- Lithium hydroxide monohydrate (4.58 g, 111.6 mmol)
- THF:MeOH (100 mL:25 mL)
Procedure :
The ester is hydrolyzed with LiOH in THF/MeOH at room temperature overnight. Acidification yields the carboxylic acid.
Amide Coupling: Synthesis of Target Acetamide
Reagents :
- 2-(N-(2-Chloro-5-(trifluoromethyl)phenyl)methanesulfonamido)acetic acid (1.24 g, 3.74 mmol)
- 4-Methoxyaniline (400 mg, 3.74 mmol)
- HATU (1.70 g, 4.49 mmol)
- N,N-Diisopropylethylamine (1.95 mL, 11.2 mmol)
- DMF (10 mL)
Procedure :
The carboxylic acid is coupled with 4-methoxyaniline using HATU and DIPEA in DMF. Precipitation with ice water affords the product.
Yield : 54% (775 mg).
Characterization :
- LC-MS : >98% purity.
- ¹H NMR : Expected signals for methoxy (δ 3.78 ppm), acetamide (δ 3.90–4.10 ppm), and aromatic protons.
Critical Reaction Parameters and Optimization
Sulfonylation Efficiency
Methanesulfonyl chloride must be used in excess (1.5 equiv) to ensure complete conversion of the aniline. Prolonged reflux (48 hours) prevents residual starting material.
Alkylation Selectivity
The use of NaH as a base in DMF minimizes side reactions such as over-alkylation. Methyl bromoacetate (3.0 equiv) ensures high conversion despite steric hindrance from the sulfonamide group.
Amide Coupling
HATU-mediated coupling outperforms EDCl/HOBt in this system, providing higher yields (54% vs. <40% with EDCl). The 4-methoxyaniline’s electron-rich aromatic ring enhances nucleophilicity, facilitating coupling.
Analytical Characterization Summary
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 436.84 g/mol | LC-MS |
| Purity | >95% | HPLC |
| LogP | 3.701 | Computational |
| Water Solubility (LogSw) | -4.20 | Predicted |
| ¹H NMR Consistency | Matches expected shifts | 400 MHz NMR |
Applications in Drug Discovery
This compound is included in ChemDiv’s screening libraries for antiviral, antimitotic, and anti-infective research. Its structural features—a trifluoromethyl group for metabolic stability and a methoxyphenyl moiety for target binding—make it a versatile scaffold for lead optimization.
Chemical Reactions Analysis
Types of Reactions
2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-methoxyphenyl)acetamide serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:
- Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
- Reduction: It can undergo reduction to yield amines or alcohols.
- Substitution: The chloro group can be substituted with other nucleophiles, allowing for diverse derivatives.
Biology
Research into the biological activities of this compound indicates potential antimicrobial and anticancer properties . Studies have shown that it may interact with specific molecular targets, influencing biochemical pathways relevant to disease processes. Ongoing investigations focus on:
- Its role as a biochemical probe in cellular studies.
- Mechanisms of action involving enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic potential against various diseases. Its unique structure suggests it may have applications in:
- Anti-inflammatory therapies: Investigating its effects on inflammatory pathways.
- Cancer treatment: Evaluating its efficacy against different cancer cell lines.
Research is ongoing to elucidate the specific mechanisms through which this compound exerts its biological effects.
Industry
The compound finds applications in the development of specialty chemicals and materials with enhanced properties. Its stability and reactivity make it suitable for:
- Creating new materials with specific chemical properties.
- Developing formulations in pharmaceuticals that require precise chemical interactions.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
-
Antimicrobial Activity Study:
- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, demonstrating significant inhibitory effects at low concentrations.
-
Cancer Cell Line Research:
- In vitro studies on cancer cell lines revealed that the compound induced apoptosis through specific signaling pathways, suggesting its potential as an anticancer agent.
-
Material Science Application:
- Research into polymer composites incorporating this compound showed improved thermal stability and mechanical properties compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Electron-Withdrawing vs. In contrast, Mefluidide’s 2,4-dimethyl substitution reduces steric hindrance, favoring plant membrane interactions . The 4-methoxyphenyl group in the target compound increases hydrophilicity compared to purely halogenated analogs (e.g., N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide) .
Sulfonamide Functionality :
- Methanesulfonamido groups (target compound, Mefluidide) improve metabolic stability compared to simple acetamides. Mefluidide’s sulfonamide is critical for its anti-stress activity in plants .
Bioactivity :
Biological Activity
2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-methoxyphenyl)acetamide, with CAS number 431939-05-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHClFNOS
- Molecular Weight : 436.83 g/mol
- CAS Number : 431939-05-8
Research suggests that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Antimicrobial Activity : There is evidence that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Some analogs have shown promise in reducing inflammation markers in vitro, indicating a possible role in managing inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations above 50 µM. This suggests potential utility in developing new antibiotics against resistant strains.
- Inflammation Model : In an experimental model of inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines. This supports its potential application in inflammatory diseases such as rheumatoid arthritis.
- Metabolic Studies : Research exploring the compound's effect on drug metabolism revealed that it could alter the activity of cytochrome P450 enzymes, impacting the pharmacokinetics of co-administered drugs.
Q & A
Q. What are the recommended methods for synthesizing 2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-methoxyphenyl)acetamide?
- Methodological Answer : A validated approach involves reacting N-(2-chloro-5-(trifluoromethyl)phenyl)methanesulfonamide with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of acetic anhydride under reflux conditions. This method is analogous to the synthesis of N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, where acetic anhydride facilitates acetylation . Optimization of reaction parameters (e.g., molar ratios, temperature, and solvent) is critical. Purification via slow evaporation of ethanolic solutions yields crystalline products suitable for structural characterization.
Q. How can spectroscopic techniques be employed to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the methanesulfonamido group (δ ~3.0–3.5 ppm for methyl protons) and the 4-methoxyphenyl moiety (δ ~3.8 ppm for methoxy protons).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify molecular weight (expected ~450–460 g/mol) and fragmentation patterns.
- FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretching at ~1150–1300 cm, acetamide C=O at ~1650 cm) .
Q. What protocols ensure purity assessment for this compound?
- Methodological Answer : Purity can be assessed via HPLC with a reverse-phase C18 column (acetonitrile/water gradient). A purity threshold of ≥95% is typical for research-grade compounds. Thermal methods like differential scanning calorimetry (DSC) can detect polymorphic impurities by analyzing melting point consistency .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound in medicinal chemistry?
- Methodological Answer :
- Targeted Modifications : Systematically alter substituents (e.g., trifluoromethyl, methoxy groups) to assess impacts on receptor binding or enzyme inhibition. For example, replacing the 4-methoxy group with electron-withdrawing groups (e.g., nitro) may enhance electrophilic interactions.
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, leveraging structural data from analogous sulfonamide derivatives .
Q. What experimental designs are suitable for resolving contradictions in biological activity data?
- Methodological Answer :
- Comparative Assays : Test the compound across multiple biological models (e.g., in vitro cell lines vs. ex vivo tissue assays) to identify context-dependent effects. For instance, discrepancies in cytotoxicity may arise from metabolic differences between models.
- Dose-Response Analysis : Use a split-plot design (as in agricultural studies) to evaluate dose-dependent effects across replicates, minimizing variability .
Q. How can intermolecular interactions influence crystallization and stability?
- Methodological Answer : X-ray crystallography reveals that hydrogen bonding between sulfonamide oxygen and adjacent aromatic protons (e.g., C–H⋯O interactions) stabilizes the crystal lattice. Centrosymmetric packing, as seen in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, can inform solvent selection for recrystallization .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC values. Randomized block designs with split-split plots (e.g., trellis systems in agricultural trials) allow simultaneous evaluation of multiple variables (e.g., concentration, exposure time) .
Q. How can environmental fate studies be structured for this compound?
- Methodological Answer : Follow protocols from long-term ecological projects (e.g., INCHEMBIOL):
- Phase 1 : Determine physicochemical properties (e.g., logP, solubility) using OECD guidelines.
- Phase 2 : Assess biodegradation in simulated environmental compartments (soil/water systems) via LC-MS/MS.
- Phase 3 : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) .
Methodological Tables
| Parameter | Synthesis Optimization | Reference |
|---|---|---|
| Reaction Temperature | 80–100°C (reflux) | |
| Solvent | Acetic anhydride/ethanol | |
| Purification Method | Slow evaporation (ethanol) |
| Spectroscopic Peaks | FT-IR Assignments |
|---|---|
| 1650 cm | Acetamide C=O stretch |
| 1300 cm | Sulfonamide S=O asymmetric stretch |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
